![molecular formula C10H13ClO B6334778 [2-Chloro-5-(propan-2-yl)phenyl]methanol CAS No. 1268865-70-8](/img/structure/B6334778.png)
[2-Chloro-5-(propan-2-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Chloro-5-(propan-2-yl)phenyl]methanol: is an organic compound that belongs to the class of aromatic alcohols It features a chlorinated benzene ring substituted with an isopropyl group and a hydroxymethyl group
作用機序
Target of Action
Compounds with similar structures have been used in the synthesis of antidepressant molecules . Therefore, it’s plausible that this compound may interact with targets involved in mood regulation, such as serotonin or norepinephrine receptors.
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, altering their function.
Biochemical Pathways
If we consider its potential role in mood regulation, it might influence the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways . These pathways are crucial for mood regulation and are often the targets of antidepressant drugs.
Result of Action
Given its potential role in mood regulation, it might modulate the activity of monoaminergic neurons, leading to changes in neurotransmitter levels and synaptic transmission .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-5-(propan-2-yl)phenyl]methanol typically involves the chlorination of 2-isopropylphenol followed by a hydroxymethylation reaction. The chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions. The hydroxymethylation is often carried out using formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in [2-Chloro-5-(propan-2-yl)phenyl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 2-chloro-5-(propan-2-yl)benzaldehyde or 2-chloro-5-(propan-2-yl)benzoic acid.
Reduction: Formation of 2-chloro-5-(propan-2-yl)benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: [2-Chloro-5-(propan-2-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic alcohols on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and resins. It may also find applications in the formulation of coatings and adhesives.
類似化合物との比較
- 2-Chloro-5-(propan-2-yl)benzaldehyde
- 2-Chloro-5-(propan-2-yl)benzoic acid
- 2-Chloro-5-(propan-2-yl)benzene
Comparison: Compared to its similar compounds, [2-Chloro-5-(propan-2-yl)phenyl]methanol is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and potential biological activity. The hydroxyl group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
(2-chloro-5-propan-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-5,7,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIGVXIPKZIKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)





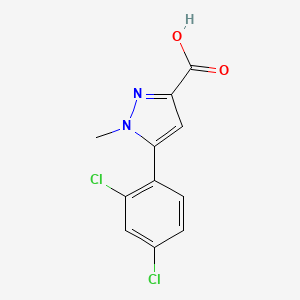

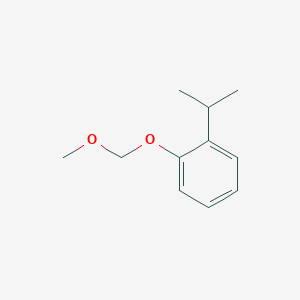
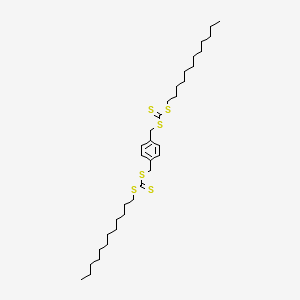
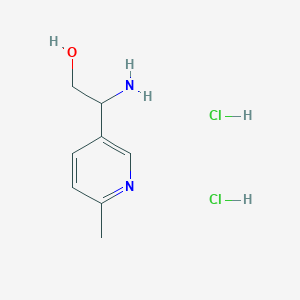
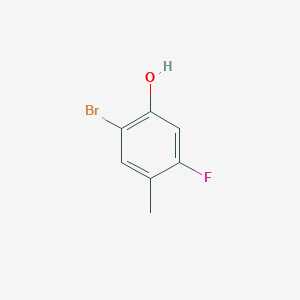
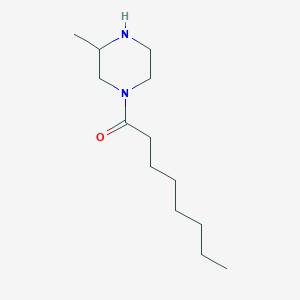
![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6334790.png)
